AChE Inhibitory Potency: 5-Bromo Substituent Confers 300-Fold Enhancement Over De-Bromo Analog
The 5-bromo substituent on the thiophene ring is essential for potent acetylcholinesterase (AChE) inhibition. N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide inhibits human recombinant AChE with an IC50 of 104 nM [1]. In contrast, the direct de-bromo analog—N-(3-acetylphenyl)thiophene-2-carboxamide, which retains the identical 3-acetylphenyl carboxamide moiety but lacks the bromine atom—exhibits an IC50 of 31,000 nM against the same human recombinant AChE enzyme [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 104 nM |
| Comparator Or Baseline | N-(3-acetylphenyl)thiophene-2-carboxamide (de-bromo analog): 31,000 nM |
| Quantified Difference | 298-fold (31,000 / 104) greater potency for the brominated target compound |
| Conditions | Inhibition of human recombinant AChE using acetylthiocholine iodide as substrate by Ellman's method |
Why This Matters
Procurement of the de-bromo analog for AChE inhibition studies would yield dramatically attenuated potency, potentially leading to false-negative conclusions or requiring orders-of-magnitude higher compound consumption.
- [1] BindingDB. BDBM50569761 (CHEMBL4845734): N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide – Human AChE IC50. BindingDB entry. Accessed April 2026. View Source
- [2] BindingDB. BDBM50198343 (CHEMBL3965046): N-(3-acetylphenyl)thiophene-2-carboxamide – Human AChE IC50. BindingDB entry. Accessed April 2026. View Source
